molecular formula C20H17NO4 B3728256 [2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate

[2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate

Cat. No.: B3728256
M. Wt: 335.4 g/mol
InChI Key: OKVPJSLONXMQJA-RMKNXTFCSA-N
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Description

[2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate: is a complex organic compound that features a quinoline core substituted with a hydroxy-methoxyphenyl group and an acetate ester

Properties

IUPAC Name

[2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-13(22)25-18-5-3-4-15-8-10-16(21-20(15)18)9-6-14-7-11-17(23)19(12-14)24-2/h3-12,23H,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVPJSLONXMQJA-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution with Hydroxy-Methoxyphenyl Group: The hydroxy-methoxyphenyl group can be introduced through a Heck reaction, where the quinoline derivative is reacted with 4-hydroxy-3-methoxyphenyl bromide in the presence of a palladium catalyst.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: Reduction reactions can target the double bond in the ethenyl group, converting it to an ethyl group.

    Substitution: The acetate group can be substituted with other acyl groups through esterification reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are used for esterification.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various ester derivatives depending on the acylating agent used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in the development of fluorescent probes for biological imaging.

Medicine:

  • Investigated for its potential anti-cancer and anti-inflammatory properties.

Industry:

  • Utilized in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of [2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors due to its structural similarity to natural ligands.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • [2-(4-hydroxyphenyl)quinolin-8-yl] acetate
  • [2-(4-methoxyphenyl)quinolin-8-yl] acetate

Comparison:

  • Uniqueness: The presence of both hydroxy and methoxy groups in [2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate provides unique electronic and steric properties, enhancing its reactivity and potential applications.
  • Similarities: Similar compounds share the quinoline core and acetate ester but differ in the substituents on the phenyl ring, affecting their chemical behavior and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate
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[2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate

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